2-Amino-4-chlorodiphenylamine

Description

The exact mass of the compound 4-Chloro-n1-phenylbenzene-1,2-diamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100753. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

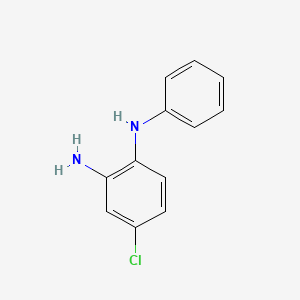

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-N-phenylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEGCXYQDMPMDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80295250 | |

| Record name | 4-chloro-n1-phenylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42837-74-1 | |

| Record name | NSC100753 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-n1-phenylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-N1-phenylbenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Chlorophenyl)-1,2-phenylenediamine

Foreword

The landscape of modern synthetic chemistry, particularly in the realms of pharmaceuticals and materials science, is built upon a foundation of versatile and reactive intermediates. Among these, aromatic diamines serve as critical linchpins for the construction of complex heterocyclic systems. This guide provides an in-depth technical examination of N-(4-Chlorophenyl)-1,2-phenylenediamine (CAS No. 68817-71-0), a key building block whose unique substitution pattern makes it an indispensable precursor for a range of high-value molecules, most notably the antimycobacterial agent clofazimine.

This document moves beyond a simple recitation of properties. As a Senior Application Scientist, my objective is to provide a holistic understanding rooted in field-proven insights. We will explore not just the "what" but the "why"—delving into the causality behind synthetic choices, the inherent reactivity of the molecule, and the practical considerations for its safe and effective use. The protocols and data presented herein are designed to serve as a self-validating system for researchers, scientists, and drug development professionals, grounded in authoritative references to ensure scientific integrity.

Compound Identification and Nomenclature

A critical first step in working with any chemical is to unambiguously identify it. The topic compound, often colloquially referred to as 2-Amino-4'-chlorodiphenylamine, is most precisely named N-(4-Chlorophenyl)-1,2-phenylenediamine . The "1,2-" designation specifies the ortho-orientation of the amino groups on one phenyl ring, while the "(4-chlorophenyl)" substituent denotes the attachment of the second aromatic ring, bearing a chlorine atom at its para position, to one of the nitrogen atoms.

This nomenclature is crucial to distinguish it from isomers and related structures. The CAS number 68817-71-0 serves as the universal identifier for this specific molecule.

Physicochemical Properties

A comprehensive understanding of a compound's physical properties is fundamental to its application in synthesis, dictating choices of solvents, reaction temperatures, and purification methods. The properties of N-(4-Chlorophenyl)-1,2-phenylenediamine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 68817-71-0 | [1] |

| Molecular Formula | C₁₂H₁₁ClN₂ | [2] |

| Molecular Weight | 218.68 g/mol | [1][2] |

| Appearance | Light yellow, white, or off-white to brown powder or crystalline solid. | [2] |

| Melting Point | 117-121 °C | [2] |

| Boiling Point | 357 °C at 760 mmHg (Predicted) | |

| Solubility | Practically insoluble in water. Soluble in N,N-Dimethylformamide (DMF) and methanol; sparingly soluble in glacial acetic acid; very slightly soluble in chloroform. | |

| Density | 1.288 g/cm³ (Predicted) | |

| LogP (XLogP3-AA) | 3.4 |

Synthesis and Manufacturing Protocols

The synthesis of N-(4-Chlorophenyl)-1,2-phenylenediamine is a multi-step process that leverages foundational reactions in organic chemistry. The most prevalent industrial method involves a two-step sequence: a nucleophilic aromatic substitution (SNAᵣ) to form the diphenylamine core, followed by the reduction of a nitro group to furnish the final diamine.

Overview of the Primary Synthetic Pathway

The synthesis begins with the condensation of an ortho-halo-nitrobenzene (typically o-fluoronitrobenzene or o-chloronitrobenzene) with p-chloroaniline.[2] This is followed by the selective reduction of the nitro group to an amine. This strategic approach is causal: installing the nitro group provides an ortho-directing and activating group for the initial SNAᵣ reaction and serves as a masked amino group that can be revealed in the final step under conditions that do not cleave the newly formed C-N bond.

Caption: Primary two-step synthesis of N-(4-Chlorophenyl)-1,2-phenylenediamine.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol synthesizes the target compound from o-fluoronitrobenzene and p-chloroaniline, a method adapted from industrial patent literature.[2][3]

Step 1: Synthesis of N-(4-Chlorophenyl)-2-nitroaniline (Intermediate)

-

Reaction Setup: To a suitable reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge p-chloroaniline (1.0 eq) and an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Base Addition: Add a base, such as potassium hydroxide (KOH) or another suitable inorganic base (e.g., K₂CO₃, KF), to the mixture.[3] The base acts as a proton scavenger for the acidic N-H of p-chloroaniline, generating the nucleophilic aniline anion required for the subsequent substitution reaction.

-

Substrate Addition: Slowly add o-fluoronitrobenzene (approx. 1.0-1.2 eq) to the stirred mixture. The fluorine atom is an excellent leaving group for SNAᵣ reactions, activated by the strongly electron-withdrawing nitro group in the ortho position.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50-100 °C. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture and quench by pouring it into water. The crude product, N-(4-chlorophenyl)-2-nitroaniline, will precipitate. Collect the solid by filtration, wash thoroughly with water to remove residual salts and solvent, and dry under vacuum.

Step 2: Reduction to N-(4-Chlorophenyl)-1,2-phenylenediamine

-

Reaction Setup: Charge the crude N-(4-chlorophenyl)-2-nitroaniline (1.0 eq) from the previous step into a reaction vessel with a suitable solvent, such as ethanol or toluene.[2]

-

Catalyst Addition: Add a reduction catalyst. A common and effective industrial method is catalytic hydrogenation using a metal catalyst like Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere (e.g., 5 bar).[2] An alternative, classical method involves reduction with iron powder in the presence of an acid promoter like ammonium chloride in aqueous ethanol.[2] The choice of catalyst is critical; heterogeneous catalysts like Raney Ni are preferred for their ease of removal via filtration.

-

Reaction Conditions: Heat the mixture (e.g., to 70-80 °C) and stir vigorously to ensure efficient contact between the substrate, solvent, and catalyst.[2] Monitor the reaction until the starting nitro compound is fully consumed.

-

Work-up and Purification: Cool the reaction mixture and remove the catalyst by filtration through a pad of celite. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the final N-(4-Chlorophenyl)-1,2-phenylenediamine product with high purity (>98%).[2][3]

Alternative Synthetic Routes: Cross-Coupling Methodologies

While the SNAᵣ-reduction pathway is common, modern cross-coupling reactions offer alternative, albeit often more expensive, routes.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction can directly couple an aryl halide (e.g., 1-bromo-2-aminobenzene) with 4-chloroaniline. This method offers high functional group tolerance but requires specialized phosphine ligands and palladium catalysts.

-

Ullmann Condensation: A copper-catalyzed variant of C-N cross-coupling, this reaction can couple o-phenylenediamine with 1-chloro-4-iodobenzene. Traditional Ullmann conditions are harsh, often requiring high temperatures, but modern ligand systems have enabled milder reaction conditions.

Chemical Reactivity and Synthetic Utility

The synthetic value of N-(4-Chlorophenyl)-1,2-phenylenediamine stems from the reactivity of its ortho-diamine functionality. This structural motif is a precursor to a wide array of nitrogen-containing heterocycles.

Formation of Benzimidazoles

The condensation of 1,2-diamines with aldehydes or carboxylic acids is a cornerstone reaction for the synthesis of benzimidazoles. When N-(4-Chlorophenyl)-1,2-phenylenediamine is reacted with an aldehyde (R-CHO), it undergoes a cyclocondensation reaction, often catalyzed by an acid or an oxidizing agent, to form a 1-(4-chlorophenyl)-2-substituted-benzimidazole.

Caption: Synthesis of benzimidazoles from N-(4-Chlorophenyl)-1,2-phenylenediamine.

This reaction is mechanistically important as it provides a direct route to scaffolds found in numerous biologically active molecules, including antiviral and luminescent materials.[2]

Formation of Quinoxalines

Reacting N-(4-Chlorophenyl)-1,2-phenylenediamine with α-dicarbonyl compounds (e.g., glyoxal, benzil) leads to the formation of quinoxalines. This condensation reaction is typically performed under acidic conditions (e.g., acetic acid) and proceeds readily to form the stable, aromatic quinoxaline ring system. The resulting N-aryl quinoxalines are valuable in medicinal chemistry and materials science, with derivatives showing antibacterial and organic semiconductor properties.[2]

Key Application: Synthesis of Clofazimine

The most significant industrial application of N-(4-Chlorophenyl)-1,2-phenylenediamine is as the key intermediate in the synthesis of clofazimine, a riminophenazine dye used to treat leprosy.[2][3] The synthesis involves the oxidative condensation of two molecules of the diamine intermediate, followed by reaction with isopropylamine. The cost and purity of N-(4-Chlorophenyl)-1,2-phenylenediamine directly impact the efficiency and quality of the final clofazimine active pharmaceutical ingredient (API).[3]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of N-(4-Chlorophenyl)-1,2-phenylenediamine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a complex series of signals in the aromatic region (approx. 6.5-7.5 ppm). The protons on the phenylenediamine ring will exhibit splitting patterns characteristic of a trisubstituted benzene ring, while the protons on the chlorophenyl ring will show a classic AA'BB' system (two doublets). Signals corresponding to the N-H protons will also be present, often as broad singlets, whose chemical shift can be concentration and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the non-equivalent carbon atoms, unless there is accidental overlap. Aromatic carbons typically resonate in the 110-150 ppm range. Carbons directly attached to nitrogen will be shifted downfield, as will the carbon bearing the chlorine atom.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. Characteristic absorptions include:

-

N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂). A separate, sharper band for the secondary amine (N-H) may also be visible in the same region.

-

Aromatic C-H Stretching: Signals appearing just above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: Strong absorptions in the 1250-1350 cm⁻¹ range.

-

C-Cl Stretching: A strong band typically found in the 1000-1100 cm⁻¹ region.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is a powerful tool for determining the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak at m/z 218. A characteristic isotopic pattern will be observed for the M+2 peak at m/z 220, with an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.[4]

-

Fragmentation: Common fragmentation pathways may involve the loss of chlorine, cleavage of the C-N bond, or fragmentation of the aromatic rings.

-

Safety, Toxicology, and Handling

Proper handling of N-(4-Chlorophenyl)-1,2-phenylenediamine is essential due to its potential health hazards. All handling should be performed in accordance with the material safety data sheet (MSDS).

GHS Hazard Classification

The compound is generally classified with the following hazards:

-

Skin Irritation (Category 2)

-

Serious Eye Irritation (Category 2)

-

Specific Target Organ Toxicity – Single Exposure (Category 3, Respiratory system)

Toxicological Profile

-

Acute Effects: Harmful if ingested, inhaled, or absorbed through the skin. Causes irritation to the skin, eyes, and respiratory tract.

-

Chronic Effects: Prolonged or repeated exposure may lead to sensitization. There is evidence suggesting potential genotoxic effects, as the compound has been shown to induce DNA damage in laboratory assays.[2]

-

Carcinogenicity: Data on carcinogenicity is limited, but related aromatic amines are often treated as suspect carcinogens.

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved particulate respirator (e.g., N95).

-

-

Storage: Store in a tightly sealed container in a cool, dry, dark, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

N-(4-Chlorophenyl)-1,2-phenylenediamine is more than a mere catalog chemical; it is a strategic intermediate whose value is defined by its versatile reactivity and critical role in pharmaceutical manufacturing. Its synthesis, while based on classical organic reactions, requires careful control to achieve the high purity necessary for downstream applications like the production of clofazimine. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity—particularly the cyclocondensation reactions of its ortho-diamine moiety—empowers researchers to leverage its full synthetic potential. Adherence to stringent safety protocols is paramount to mitigate the associated health risks. This guide has aimed to provide that comprehensive, field-tested perspective, bridging the gap between raw data and practical, safe, and effective application in the laboratory and beyond.

References

- Google Patents. (2019). WO2019037161A1 - Method for synthesizing key clofazimine intermediate n-(4-chlorphenyl)-1,2-phenylenediamine.

-

Venkatasai Life Sciences. 2-Amino-4-chloro diphenylamine | 68817-71-0. Available at: [Link]

-

PubChem. N-(4-chlorophenyl)benzene-1,2-diamine. National Center for Biotechnology Information. Available at: [Link]

-

NIST. (2021). N-(4-Chlorophenyl)-1,2-phenylenediamine in NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Available at: [Link]

-

Sourcing High-Purity N-(4-Chlorophenyl)-1,2-phenylenediamine: A Buyer's Guide. (2025). Available at: [Link]

Sources

- 1. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy N-(4-Chlorophenyl)-1,2-phenylenediamine | 68817-71-0 [smolecule.com]

- 3. 4-Chloro-o-phenylenediamine(95-83-0) 1H NMR spectrum [chemicalbook.com]

- 4. N-(4-Chlorophenyl)-1,2-phenylenediamine [webbook.nist.gov]

2-Amino-4-chlorodiphenylamine CAS number 68817-71-0

An In-depth Technical Guide to 2-Amino-4'-chlorodiphenylamine (CAS 68817-71-0)

Introduction

2-Amino-4'-chlorodiphenylamine, registered under CAS number 68817-71-0, is a substituted diarylamine that serves as a valuable building block in synthetic organic chemistry. Its structure, featuring a primary amino group on one phenyl ring and a chlorine substituent on the other, provides multiple reactive sites for constructing more complex molecular architectures. This unique bifunctionality makes it a key intermediate in the synthesis of various target molecules, from specialized dyes to pharmacologically active compounds. Notably, it is a known reagent in the synthesis of clofazimine analogs, which have been investigated for their antileishmanial and antiplasmodial properties.[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, covering its synthesis, characterization, applications, and safety protocols from the perspective of applied chemistry.

Physicochemical and Structural Properties

The compound presents as a brown to reddish-brown solid at room temperature, with a defined melting point that is a key indicator of its purity.[1][2][3] Its molecular structure dictates its reactivity and analytical profile.

| Property | Value | Source(s) |

| CAS Number | 68817-71-0 | [2][3][4] |

| Molecular Formula | C₁₂H₁₁ClN₂ | [1][2][3] |

| Molecular Weight | 218.68 g/mol | [1][2][3] |

| Melting Point | 117-119 °C | [1][2][3] |

| Appearance | Brown to reddish-brown solid | [1] |

| Boiling Point (Predicted) | 357.0 ± 27.0 °C at 760 mmHg | [1][3] |

| Density (Predicted) | 1.288 ± 0.06 g/cm³ | [1][3] |

| pKa (Predicted) | 4.90 ± 0.10 | [1] |

| InChI Key | WEUBIWJPIRTWDF-UHFFFAOYSA-N | [1][3] |

Core Synthesis Strategies: A Mechanistic Perspective

The formation of the central C-N bond in diarylamines is a cornerstone of modern organic synthesis. Two predominant catalytic methodologies, the Buchwald-Hartwig amination and the Ullmann condensation, are the most relevant strategies for synthesizing scaffolds like 2-Amino-4'-chlorodiphenylamine. Beyond these cross-coupling methods, a highly practical approach involves the reduction of a pre-formed nitro-diphenylamine precursor.

Palladium-Catalyzed Buchwald-Hartwig Amination

This reaction has become a workhorse in medicinal chemistry for its reliability and broad substrate scope.[5] It involves the palladium-catalyzed coupling of an aryl halide with an amine.[6][7] The causality behind this reaction's success lies in the ability of specialized phosphine ligands to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.

The mechanism proceeds through a well-established catalytic cycle:

-

Oxidative Addition : A Pd(0) complex reacts with the aryl halide (e.g., 1-bromo-4-chlorobenzene or 1-chloro-2-nitrobenzene) to form a Pd(II) species.[8][9] This is often the rate-determining step.

-

Amine Coordination & Deprotonation : The amine substrate coordinates to the Pd(II) center. A strong base is then used to deprotonate the amine, forming a palladium-amido complex.[7]

-

Reductive Elimination : This final step forms the desired C-N bond, yielding the diphenylamine product and regenerating the active Pd(0) catalyst.[5][8]

The choice of ligand is critical; bidentate phosphine ligands like BINAP or DPPF were early breakthroughs, while modern bulky, electron-rich monophosphine ligands often provide superior activity, especially for less reactive aryl chlorides.[5][7]

Reduction of a Nitro-Diphenylamine Precursor

A highly effective and common industrial route is a two-step process: first, an Ullmann or Buchwald-Hartwig coupling to form N-(4-chlorophenyl)-2-nitrobenzenamine, followed by the selective reduction of the nitro group. This approach is often chosen for its high yields and the ready availability of the starting materials.

The reduction of the nitro group to a primary amine can be achieved using various reagents. A classic and robust method is the use of iron powder in the presence of an acid promoter like ammonium chloride. [1][10]This heterogeneous reaction is cost-effective and efficient. Alternative methods include catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) or using reducing agents like tin(II) chloride.

Detailed Experimental Protocols

Trustworthy protocols are self-validating. The following procedures are detailed to ensure reproducibility and include in-process controls and characterization endpoints.

Protocol 1: Synthesis via Nitro Group Reduction

This protocol is adapted from established procedures for the reduction of N-(4-chlorophenyl)-2-nitrobenzenamine. [1][10] Workflow Overview:

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-(4-chlorophenyl)-2-nitrobenzenamine (1.0 eq), ethanol (approx. 5 mL per gram of substrate), and a saturated aqueous solution of ammonium chloride (NH₄Cl) (approx. 1 mL per gram of substrate).

-

Addition of Reducing Agent: To the stirred mixture, add iron powder (Fe) (approx. 4-5 eq) in portions. The addition may be exothermic.

-

Reflux: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours.

-

Causality Note: The iron metal, activated by the mildly acidic NH₄Cl, acts as the electron donor to reduce the nitro group. Ethanol serves as a solvent that is stable to the reaction conditions. Refluxing ensures a sufficient reaction rate.

-

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates completion.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the iron salts and excess iron powder. Wash the filter cake thoroughly with ethanol or dichloromethane (DCM).

-

Extraction: Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol. Add water and DCM to the residue and transfer to a separatory funnel. Extract the aqueous layer twice more with DCM.

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: The crude product, a reddish-brown solid, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) if necessary to achieve high purity.

Protocol 2: Analytical Characterization

Confirming the identity and purity of the synthesized material is critical. A combination of chromatographic and spectroscopic techniques should be employed.

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment Aromatic amines are readily analyzed by reverse-phase HPLC. [11][12][13]

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm | Standard for non-polar to moderately polar analytes. Provides good resolution. |

| Mobile Phase | Acetonitrile : Water (with 0.1% Formic or Acetic Acid) | A gradient from 40:60 to 90:10 (ACN:H₂O) over 15-20 minutes is a good starting point. The acid improves peak shape for amines. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |

| Detection | UV at 254 nm or 280 nm | The aromatic rings provide strong chromophores for UV detection. [11] |

| Injection Volume | 10 µL | Standard volume. |

| Sample Prep | Dissolve ~1 mg in 10 mL of mobile phase. | Ensures complete dissolution and compatibility with the mobile phase. |

B. Spectroscopic Identification

| Technique | Expected Observations & Interpretation |

| Mass Spectrometry (MS) | [M]+• at m/z 218 and [M+2]+• at m/z 220. The key diagnostic feature is the isotopic pattern for a single chlorine atom, which exhibits a characteristic ~3:1 ratio for the M+ and M+2 peaks, respectively, due to the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%). [14][15] |

| ¹H NMR Spectroscopy | The spectrum will be complex due to the two different aromatic systems. Expect signals in the aromatic region (~6.5-7.5 ppm). The primary amine (-NH₂) protons will appear as a broad singlet, and the secondary amine (-NH-) proton will also be a singlet. Their chemical shifts can be variable and are concentration/solvent-dependent. The integration should correspond to the 11 protons in the molecule. [16][17] |

| ¹³C NMR Spectroscopy | Expect 12 distinct signals for the 12 carbon atoms, unless there is accidental peak overlap. Aromatic carbons typically appear in the 110-150 ppm range. [18][19] |

Applications in Drug Discovery and Chemical Synthesis

The primary value of 2-Amino-4'-chlorodiphenylamine lies in its role as a versatile intermediate. The presence of chlorine is particularly significant in drug development, as halogen atoms can modulate a molecule's pharmacokinetic properties (lipophilicity, metabolic stability) and binding affinity. [20][21]

-

Synthesis of Bioactive Heterocycles: The ortho-phenylenediamine moiety is a classic precursor for the synthesis of benzimidazoles. This structural motif is present in numerous FDA-approved drugs.

-

Precursor to Clofazimine Analogs: As documented, the compound is used to synthesize analogs of clofazimine, a drug used to treat leprosy. This highlights its utility in generating libraries of compounds for screening against infectious diseases. [1]3. Dye Manufacturing: The diarylamine structure is a common feature in various classes of dyes. This compound has been used in the preparation of monoaminophenazine dyes.

Safety and Handling

Proper handling of 2-Amino-4'-chlorodiphenylamine is essential. Based on available data for the compound and structurally related chemicals, the following precautions should be taken. [3][22][23]

-

GHS Hazard Classification:

-

H315: Causes skin irritation. [3] * H319: Causes serious eye irritation. [3] * H335: May cause respiratory irritation. [3]* Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile rubber), safety glasses with side-shields, and a lab coat.

-

Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [23]* Handling and Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. [23] * Keep away from strong oxidizing agents.

-

Avoid generating dust.

-

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention. [22] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [22] * Inhalation: Move person to fresh air. If breathing is difficult, seek medical attention. [22] * Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [22]

-

References

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

-

Grokipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

ACS Publications. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]

-

Slideshare. (n.d.). Ullmann reaction. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

-

ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

SpectraBase. (n.d.). Diphenylamine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

Venkatasai Life Sciences. (n.d.). 2-Amino-4-chloro diphenylamine. Retrieved from [Link]

-

YouTube. (2019). Mass Spectroscopy - Halo-isotopes. Retrieved from [Link]

- Google Patents. (n.d.). CN106187787A - A kind of preparation method of 2 amino 4 chlorodiphenyl ethers.

- Google Patents. (n.d.). CN106187787B - A kind of preparation method of 2- amino -4- chlorodiphenyl ether.

-

PubChem. (n.d.). 2-Amino-4'-chlorobiphenyl. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-chlorophenol. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

SIELC Technologies. (2018). 2-Amino-4-chlorophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. Retrieved from [Link]

-

MDPI. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Retrieved from [Link]

- Google Patents. (n.d.). US2924620A - Process for the preparation of diphenylamines.

-

PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

PubMed. (2020). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Retrieved from [Link]

Sources

- 1. N1-(4-Chlorophenyl)benzene-1,2-diamine | 68817-71-0 [chemicalbook.com]

- 2. CAS 68817-71-0 | 3631-5-0L | MDL MFCD00007686 | N-(4-Chlorophenyl)-1,2-phenylenediamine | SynQuest Laboratories [synquestlabs.com]

- 3. CAS:68817-71-0 FT-0641209 2-AMINO-4'-CHLORODIPHENYLAMINE Product Detail Information [finetechchem.com]

- 4. venkatasailifesciences.com [venkatasailifesciences.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. name-reaction.com [name-reaction.com]

- 7. jk-sci.com [jk-sci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. 2-AMINO-4-CHLORODIPHENYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Diphenylamine(122-39-4) 1H NMR spectrum [chemicalbook.com]

- 17. rsc.org [rsc.org]

- 18. spectrabase.com [spectrabase.com]

- 19. 4-(PHENYLAZO)DIPHENYLAMINE(101-75-7) 13C NMR spectrum [chemicalbook.com]

- 20. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. fishersci.com [fishersci.com]

- 23. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Amino-4-chlorodiphenylamine: Molecular Structure and Weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and key physicochemical properties of 2-Amino-4-chlorodiphenylamine. As a Senior Application Scientist, this document is structured to deliver not just data, but also contextual insights to support research and development activities in the pharmaceutical and chemical sciences.

Chemical Identity and Molecular Structure

This compound is an aromatic organic compound featuring a diphenylamine core scaffold. This scaffold consists of two phenyl rings linked by a nitrogen atom. The molecule is further functionalized with an amino (-NH2) group and a chlorine (-Cl) atom.

The precise arrangement of these functional groups is critical to its chemical behavior and potential applications. The amino group is located at the 2-position and the chlorine atom at the 4-position of one of the phenyl rings.

Several synonyms and CAS numbers are associated with this compound, which can be a source of ambiguity. The most commonly accepted identifiers are provided below for clarity.

Key Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | N-(4-chlorophenyl)-1,2-phenylenediamine | Sigma-Aldrich |

| CAS Number | 68817-71-0 | Sigma-Aldrich |

| Alternate CAS | 42837-74-1 | ChemicalBook[1] |

| Molecular Formula | C12H11ClN2 | ChemicalBook[1], Sigma-Aldrich |

| Linear Formula | ClC6H4NHC6H4NH2 | Sigma-Aldrich |

The structural arrangement of this compound is visualized in the following diagram.

Caption: 2D structure of this compound.

Molecular Weight and Physicochemical Properties

The molecular weight of a compound is a fundamental parameter in drug development, influencing everything from dosage calculations to pharmacokinetic properties. The molecular weight of this compound has been consistently reported across multiple chemical suppliers.

Molecular Weight of this compound

| Property | Value | Source |

| Molecular Weight | 218.68 g/mol | ChemicalBook[1], Sigma-Aldrich |

| Alternate Value | 218.7 g/mol | Venkatasai Life Sciences[2] |

The slight variation in the reported values is due to rounding and is not chemically significant. For most applications, a value of 218.68 g/mol is appropriate.

Synthesis and Characterization

Understanding the synthesis of this compound is crucial for ensuring its purity and for developing related compounds. A common synthetic route involves the reduction of a nitroaniline precursor.[1]

A general procedure for the synthesis of this compound from 4-chloro-2-nitro-N-phenylaniline is as follows:

Experimental Protocol: Synthesis of this compound [1]

-

Reaction Setup: To a mixture of 4-chloro-2-nitro-N-phenylaniline (1.082 g, 3.88 mmol) in 25 mL of ethanol, add iron powder (1.04 g, 18.6 mmol, 4.79 equiv.) and a saturated aqueous solution of ammonium chloride (NH4Cl) (5 mL).

-

Reflux: Heat the mixture to reflux and maintain for 6 hours. The mixture will darken as the reaction progresses.

-

Work-up: After cooling to room temperature, filter the mixture through celite to remove solid residues.

-

Extraction: Extract the filtrate twice with dichloromethane (DCM).

-

Washing: Combine the organic layers and wash twice with water.

-

Concentration: Concentrate the organic phase in vacuo to yield the crude product. The reddish residue solidifies to give the desired this compound.

This reduction method is a standard and effective way to convert a nitro group to an amine, a common transformation in the synthesis of aromatic amines.

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

Relevance in Research and Development

Diphenylamine derivatives are a well-established class of compounds with diverse applications.[3] They are often investigated for their potential as:

-

Intermediates in Dye and Pharmaceutical Synthesis: The amino and chloro functionalities on the diphenylamine scaffold provide reactive handles for further chemical modifications, making it a valuable building block for more complex molecules.[4]

-

Antioxidants and Stabilizers: The diphenylamine core is known to possess antioxidant properties, which are relevant in materials science and for the stabilization of various organic formulations.

-

Precursors for Biologically Active Molecules: Modifications of the diphenylamine structure have led to the development of various therapeutic agents. The specific substitution pattern of this compound makes it an interesting candidate for further exploration in drug discovery programs.

The synthesis of related compounds, such as 4-aminodiphenylamine, has been a subject of interest for developing greener and more efficient industrial processes, highlighting the importance of this class of molecules.[5][6]

References

-

PubChem. 2-Amino-4'-chlorobiphenyl. Available from: [Link]

-

Kairav Chemofarbe Industries Ltd. 2-Amino-4'-chlorobiphenyl | CAS 1204-44-0. Available from: [Link]

-

Venkatasai Life Sciences. 2-Amino-4-chloro diphenylamine | 68817-71-0. Available from: [Link]

-

Quick Company. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Available from: [Link]

-

Wikipedia. 4-Aminodiphenylamine. Available from: [Link]

-

ResearchGate. (PDF) THE STORY OF 4-AMINODIPHENYLAMINE. Available from: [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. venkatasailifesciences.com [venkatasailifesciences.com]

- 3. 4-Aminodiphenylamine - Wikipedia [en.wikipedia.org]

- 4. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Synthesis of 2-Amino-4-chlorodiphenylamine from 4-chloro-2-nitro-N-phenylaniline

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Amino-4-chlorodiphenylamine, a key intermediate in pharmaceutical and chemical industries. The primary focus is the reductive transformation of 4-chloro-2-nitro-N-phenylaniline. This document explores the mechanistic underpinnings of various reduction methodologies, offers a comparative analysis of their efficacy and chemoselectivity, and provides detailed, field-proven experimental protocols. Tailored for researchers, scientists, and drug development professionals, this guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the synthetic process, from laboratory scale to potential scale-up considerations.

Introduction: Strategic Importance of this compound

This compound serves as a crucial building block in the synthesis of a range of complex organic molecules, including pharmaceutically active compounds and functional materials. Its structural motif, featuring a diarylamine backbone with strategically placed amino and chloro substituents, makes it a versatile precursor for the construction of heterocyclic systems and other elaborate molecular architectures. The efficient and selective synthesis of this intermediate is therefore of paramount importance.

The most common and direct route to this compound involves the reduction of the nitro group of its precursor, 4-chloro-2-nitro-N-phenylaniline. The choice of the reduction method is critical, as it influences not only the yield and purity of the final product but also the overall process efficiency, safety, and environmental impact. This guide will delve into the most pertinent and effective methods for this transformation.

The Core Transformation: Reduction of an Aromatic Nitro Group

The conversion of an aromatic nitro group to an amine is a fundamental six-electron reduction. This transformation typically proceeds through nitroso and hydroxylamine intermediates. The overall reaction can be depicted as follows:

Figure 1: General pathway for the reduction of a nitro group to an amine.

The selection of a specific reducing agent and reaction conditions is dictated by several factors, including the presence of other reducible functional groups, desired chemoselectivity, cost, scalability, and safety considerations. We will now explore the most effective methodologies for the reduction of 4-chloro-2-nitro-N-phenylaniline.

Comparative Analysis of Reduction Methodologies

A variety of reagent systems have been developed for the reduction of nitroarenes, each with its own set of advantages and disadvantages.[1] For the synthesis of this compound, the presence of a chloro-substituent and a secondary amine linkage must be considered when selecting the appropriate method.

Metal-Mediated Reductions: The Classical Approach

The use of metals in acidic or neutral media is a robust and widely employed method for nitro group reduction.[2]

-

Iron in Acidic/Neutral Media (Béchamp Reduction and modifications): This is a long-standing and industrially relevant method.[3] Iron is inexpensive, and the reaction can often be performed in aqueous solvent systems. A key advantage of using iron with a small amount of acid (like HCl or acetic acid) is that the reaction can become self-sustaining. The initially formed FeCl2 can be hydrolyzed, regenerating the acid in the process.[4][5] A milder and often preferred laboratory-scale variant utilizes iron powder with ammonium chloride in a neutral aqueous ethanol solution. This method generally exhibits good chemoselectivity, leaving many other functional groups intact.[6]

-

Causality of Choice: The Fe/NH4Cl system is often chosen for its cost-effectiveness, high functional group tolerance, and improved safety profile compared to strongly acidic conditions. The work-up, however, can be challenging due to the formation of voluminous iron oxide sludges.[7]

-

-

Tin in Acidic Media: The Sn/HCl system is another classical method for nitro group reduction.[8] It is a powerful reducing agent but is more expensive than iron. The work-up can also be problematic due to the formation of tin salts.

Catalytic Transfer Hydrogenation (CTH)

CTH is an increasingly popular method that avoids the use of high-pressure hydrogen gas, making it more amenable to standard laboratory setups.[9] This technique employs a catalyst, typically palladium on carbon (Pd/C), and a hydrogen donor molecule.

-

Ammonium Formate as a Hydrogen Donor: Ammonium formate, in the presence of Pd/C, decomposes to produce hydrogen, ammonia, and carbon dioxide in situ.[7][10] This method is often fast, clean, and proceeds under mild conditions. It generally shows good functional group tolerance, although care must be taken as some sensitive groups can be affected.

-

Causality of Choice: CTH is selected for its mild reaction conditions, high efficiency, and simpler work-up compared to metal/acid reductions (filtration of the catalyst is often sufficient). It is a "greener" alternative, with water being a primary byproduct.[11]

-

Sodium Dithionite (Na₂S₂O₄)

Sodium dithionite is an inexpensive and versatile reducing agent that is particularly useful for the chemoselective reduction of nitro groups in the presence of other reducible functionalities.[12] The reaction is typically carried out in a biphasic system or in a mixture of an organic solvent and water.

-

Mechanism: The reduction is believed to proceed via a single-electron transfer mechanism, where the active reducing species is the sulfur dioxide radical anion (•SO₂⁻).[12]

-

Causality of Choice: Sodium dithionite is an excellent choice when high chemoselectivity is required and when metal-based reagents or catalytic hydrogenation are incompatible with other functional groups in the molecule.

-

The following table summarizes the key features of these methods for the synthesis of this compound.

| Feature | Fe/NH₄Cl | Catalytic Transfer Hydrogenation (Pd/C, HCOONH₄) | Sodium Dithionite (Na₂S₂O₄) |

| Reagents | Iron powder, NH₄Cl | Pd/C, Ammonium Formate | Sodium Dithionite |

| Cost | Low | Moderate (due to catalyst) | Low |

| Chemoselectivity | Good to Excellent | Good | Excellent |

| Reaction Conditions | Reflux | Mild (often room temp to gentle heat) | Mild to moderate heat |

| Work-up | Challenging (filtration of iron sludge) | Simple (filtration of catalyst) | Aqueous extraction |

| Scalability | Well-established for large scale | Good | Moderate |

| Safety | Exothermic, hydrogen evolution | Flammable solvent, catalyst can be pyrophoric | SO₂ evolution, potential for exotherm |

Detailed Experimental Protocols

The following protocols are provided as a guide for the laboratory-scale synthesis of this compound.

Protocol 1: Reduction with Iron and Ammonium Chloride

This method is robust, cost-effective, and has been specifically reported for the synthesis of the target compound.[13]

Figure 2: Workflow for the Fe/NH₄Cl mediated reduction.

Materials:

-

4-chloro-2-nitro-N-phenylaniline (1.0 eq)

-

Iron powder (4.8 eq)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethanol

-

Dichloromethane (DCM)

-

Celite

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-nitro-N-phenylaniline (e.g., 3.88 mmol, 1.082 g), ethanol (25 mL), iron powder (18.6 mmol, 1.04 g), and saturated aqueous NH₄Cl (5 mL).[13]

-

Heat the mixture to reflux and maintain for 6 hours. The reaction mixture will darken.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the iron and iron salts. Wash the filter cake thoroughly with DCM.

-

Transfer the filtrate to a separatory funnel and extract twice with DCM.

-

Combine the organic layers, wash twice with water, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by crystallization or column chromatography if necessary. A yield of approximately 99% has been reported for this procedure.[13]

Protocol 2: Catalytic Transfer Hydrogenation

This protocol is adapted from general procedures for CTH of nitroarenes.[10][14]

Materials:

-

4-chloro-2-nitro-N-phenylaniline (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5-10 mol%)

-

Ammonium formate (4-5 eq)

-

Methanol or Ethanol

Procedure:

-

In a round-bottom flask, dissolve 4-chloro-2-nitro-N-phenylaniline in methanol or ethanol.

-

Carefully add 10% Pd/C to the solution.

-

Add ammonium formate in one portion.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.

-

Upon completion, dilute the mixture with the reaction solvent and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate), followed by separation, drying, and evaporation of the organic layer to yield the product.

Characterization of this compound

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following data is based on the expected spectral properties of the target molecule, informed by data from structurally similar compounds.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as a complex set of multiplets in the range of δ 6.5-7.5 ppm. The two amine protons (-NH₂ and -NH-) will appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration. |

| ¹³C NMR | Expect to see 12 distinct signals in the aromatic region (δ 110-150 ppm), unless there is accidental overlap of peaks. |

| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary and secondary amines in the region of 3200-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (218.68 g/mol ). The isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) should be observable. |

Safety and Handling

General Laboratory Safety:

-

Always work in a well-ventilated fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[15]

-

Keep flammable solvents away from ignition sources.[11]

Chemical-Specific Hazards:

-

4-chloro-2-nitro-N-phenylaniline (Starting Material): Handle with care. Nitroaromatic compounds are potentially toxic and should be handled with appropriate containment.

-

This compound (Product): Aromatic amines are often toxic and can be skin sensitizers. Avoid inhalation and skin contact.[9][16]

-

Iron Powder: Finely divided iron powder can be pyrophoric.[6]

-

Palladium on Carbon (Catalyst): Can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle with care, preferably under an inert atmosphere when dry.

-

Solvents (Ethanol, Methanol, DCM): Are flammable and/or toxic. Handle in a fume hood.

Waste Disposal:

-

Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled waste containers according to institutional guidelines. Heavy metal waste (from tin or palladium) should be segregated.

Conclusion

The synthesis of this compound via the reduction of 4-chloro-2-nitro-N-phenylaniline is a critical transformation for which several effective methods exist. The classical Fe/NH₄Cl reduction offers a cost-effective and robust route, while catalytic transfer hydrogenation presents a milder and often cleaner alternative. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and the need for chemoselectivity. By understanding the underlying principles and practical considerations outlined in this guide, researchers can confidently select and execute the most appropriate synthetic strategy for their needs.

References

- Visible-light-induced iron-catalyzed reduction of nitroarenes to anilines. RSC Publishing. (URL not available)

-

Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. National Institutes of Health. [Link]

- Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL not available)

- Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. (URL not available)

-

Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. ACS Publications. [Link]

-

Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [Link]

- A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Benchchem. (URL not available)

- Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds. Benchchem. (URL not available)

- SAFETY DATA SHEET. TCI Chemicals. (URL not available)

- Sustainable and Scalable: Fe/ppm Pd Nanoparticle-catalyzed Nitro Group Reductions… in Water at Room Temper

-

Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. [Link]

-

Nitro Reduction - Iron (Fe). Common Organic Chemistry. [Link]

- SAFETY DATA SHEET. Thermo Fisher Scientific. (URL not available)

-

Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? Reddit. [Link]

- A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogenation vs. Metal/Acid Systems. Benchchem. (URL not available)

- US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration.

-

What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl? ResearchGate. [Link]

-

Preference for tin or iron in the reduction of nitrobenzene. Chemistry Stack Exchange. [Link]

- A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron.

- SAFETY DATA SHEET. Thermo Fisher Scientific. (URL not available)

-

Efficient and Highly Selective Iron-Catalyzed Reduction of Nitroarenes. PubMed. [Link]

- Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Benchchem. (URL not available)

-

Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society. [Link]

-

Reduction of nitro compounds. Wikipedia. [Link]

-

Nitro Reduction - Common Conditions. Common Organic Chemistry. [Link]

-

Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]

- Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Thieme. (URL not available)

-

How to completely remove iron (Fe) powder from the reaction mixture? ResearchGate. [Link]

- Stoichiometric Zn or Fe Metal Reduction. ACS GCI Pharmaceutical Roundtable. (URL not available)

- Process for the purification of p-aminophenol.

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Royal Society of Chemistry. (URL not available)

-

1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. National Institutes of Health. [Link]

-

1 H (a) and 13 C (b) NMR spectra of... ResearchGate. [Link]

-

) reduction of nitrobenzene using fe and hcl is preferred over sn and hcl. why. Brainly.in. [Link]

-

Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

-

Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. [Link]

-

The ion-pair extraction, purification, and liquid chromatographic analysis of indolealkylamines in human urine. PubMed. [Link]

-

[7. Dye purification through crystallization]. PubMed. [Link]

Sources

- 1. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]

- 2. asianpubs.org [asianpubs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. brainly.in [brainly.in]

- 6. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]

- 7. zenodo.org [zenodo.org]

- 8. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]

- 9. researchgate.net [researchgate.net]

- 10. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]

- 11. uwlax.edu [uwlax.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]

- 15. csub.edu [csub.edu]

- 16. CN106187787B - A kind of preparation method of 2- amino -4- chlorodiphenyl ether - Google Patents [patents.google.com]

An In-depth Technical Guide to the Theoretical Properties of 2-Amino-4'-chlorodiphenylamine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Molecular Landscape of a Versatile Precursor

2-Amino-4'-chlorodiphenylamine, systematically known as N-(4-chlorophenyl)-1,2-phenylenediamine (CAS No: 68817-71-0), is a compound of significant interest in the realms of medicinal chemistry and materials science.[1][2] Its unique structural architecture, featuring a diphenylamine backbone with a strategically placed amino group and a chlorine atom, imparts a nuanced electronic and conformational profile. This guide provides a comprehensive exploration of the theoretical properties of this molecule, offering insights into its reactivity, potential applications, and toxicological profile. By delving into its molecular orbitals, electrostatic potential, and spectral signatures, we aim to equip researchers with the foundational knowledge necessary to harness the full potential of this versatile chemical entity.

Molecular Identity and Physicochemical Characteristics

2-Amino-4'-chlorodiphenylamine is a light yellow solid with a molecular formula of C₁₂H₁₁ClN₂ and a molecular weight of 218.68 g/mol .[1] It exhibits solubility in organic solvents such as N,N-Dimethylformamide and methanol, with limited solubility in water.[3]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁ClN₂ | [1] |

| Molecular Weight | 218.68 g/mol | [1] |

| CAS Number | 68817-71-0 | |

| Appearance | Light yellow solid / White to off-white powder | [1][3] |

| Melting Point | 117-121 °C | [1][3] |

| Boiling Point | 357 °C at 760 mmHg | [3] |

| Density | 1.288 g/cm³ | [3] |

| XLogP3 | 3.4 | [3] |

| Solubility | Soluble in N,N-Dimethylformamide, Methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [3] |

The Quantum Mechanical Perspective: A Window into Reactivity

Density Functional Theory (DFT) calculations offer profound insights into the electronic structure and reactivity of 2-Amino-4'-chlorodiphenylamine. These computational methods allow for the visualization of molecular orbitals and the prediction of key electronic parameters.

Frontier Molecular Orbitals: The Epicenter of Chemical Interactions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are pivotal in determining a molecule's chemical reactivity and electronic properties. Theoretical calculations indicate that the HOMO is predominantly localized on the phenylenediamine moiety, while the LUMO shows a significant contribution from the chlorophenyl group.[1] This spatial separation of the frontier orbitals is a key feature, facilitating efficient charge transfer processes.[1]

The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's stability and its potential as a component in optoelectronic materials. Calculated band gap values for systems based on N-(4-Chlorophenyl)-1,2-phenylenediamine typically fall within the range of 1.8-2.2 eV.[1] This relatively small energy gap suggests its suitability for applications in organic solar cells, as it can efficiently absorb photons in the near-infrared region.[1]

Caption: Synthesis of 2-Amino-4'-chlorodiphenylamine.

Experimental Protocol: Reduction of N-(4-chlorophenyl)-2-nitrobenzenamine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N-(4-chlorophenyl)-2-nitrobenzenamine in ethanol.

-

Addition of Reagents: To the suspension, add iron powder and a solution of ammonium chloride in water.

-

Reaction Conditions: Heat the mixture to reflux (approximately 70°C) with vigorous stirring for several hours.

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and filter through a pad of celite to remove the iron catalyst.

-

Extraction: Concentrate the filtrate under reduced pressure and extract the residue with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Key Chemical Reactions

The presence of two amino groups and an aromatic chlorine atom makes 2-Amino-4'-chlorodiphenylamine a versatile building block in organic synthesis. It is particularly useful in the preparation of heterocyclic compounds, such as benzimidazoles and phenazines, which are scaffolds for various pharmaceutical agents. [1]For instance, it is a key intermediate in the synthesis of clofazimine analogs, which have shown promise in the treatment of leishmaniasis and malaria. [1]

Toxicological Profile and Biological Activity

From a toxicological standpoint, N-(4-Chlorophenyl)-1,2-phenylenediamine has been shown to exhibit genotoxic properties. [1]Studies have indicated its ability to induce both single- and double-strand breaks in DNA. [1]The mechanism of this DNA damage is believed to involve the generation of reactive oxygen species (ROS). [1]Furthermore, its interaction with human serum albumin can lead to structural changes in the protein and has been associated with increased nuclear fragmentation in cells, suggesting a potential to induce apoptosis. [1]The apoptotic pathway appears to be mediated by mitochondrial dysfunction. [1]

Caption: Toxicological Mechanism of 2-Amino-4'-chlorodiphenylamine.

Concluding Remarks and Future Directions

The theoretical properties of 2-Amino-4'-chlorodiphenylamine paint a picture of a molecule with a rich electronic landscape and significant potential for diverse applications. Its distinct frontier molecular orbital characteristics make it a promising candidate for the development of novel organic electronic materials. Concurrently, its ability to serve as a scaffold for complex heterocyclic systems continues to be of high value in medicinal chemistry. However, the toxicological data necessitates a cautious and well-informed approach to its handling and application. Future research should focus on leveraging its unique electronic properties in materials science while exploring synthetic modifications to mitigate its toxicity for pharmaceutical applications. A deeper understanding of its metabolic pathways and long-term effects will be crucial for its responsible and effective utilization.

References

-

High Purity N-(4-Chlorophenyl)-1,2-phenylenediamine Supplier | Chemical Synthesis Intermediate. [Link]

Sources

2-Amino-4-chlorodiphenylamine solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-Amino-4-chlorodiphenylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive publicly available quantitative solubility data for this specific molecule, this document serves as a foundational resource, consolidating theoretical principles, qualitative solubility predictions based on physicochemical properties, and a detailed, field-proven experimental protocol for the precise and accurate determination of its solubility in various organic solvents. This guide is designed to empower researchers to generate reliable solubility data, a critical parameter in drug development, process chemistry, and analytical method development.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

This compound is an aromatic amine of interest in synthetic and medicinal chemistry. Its utility as a building block or an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) necessitates a thorough understanding of its physicochemical properties. Among these, solubility is paramount. Solubility dictates the efficiency of purification methods such as crystallization, influences reaction kinetics in solution-phase synthesis, and is a critical determinant of an API's bioavailability and formulation design.[1][2] An API must be in a dissolved state to be absorbed and exert its therapeutic effect.[1] Therefore, the systematic evaluation of a compound's solubility profile in a range of pharmaceutically relevant organic solvents is a cornerstone of early-phase drug development.[3]

This guide provides the scientific rationale and a robust experimental framework for characterizing the solubility of this compound, enabling researchers to make informed decisions in process optimization and formulation development.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a solute in a given solvent is governed by its molecular structure and the intermolecular forces that can be established between the solute and solvent molecules. The key physicochemical properties of this compound are summarized in Table 1 .

Table 1: Physicochemical Properties of this compound

| Property | Value/Information | Source |

| Molecular Formula | C₁₂H₁₁ClN₂ | [4] |

| Molecular Weight | 218.68 g/mol | [4] |

| Appearance | Solid (predicted) | General chemical knowledge |

| Melting Point | Not available. For a similar compound, N-Phenyl-o-phenylenediamine, the melting point is 77 - 80 °C.[5] | [5] |

| Boiling Point | 361.5 °C at 760 mmHg (Predicted) | [4] |

| LogP (Predicted) | A value for a similar compound, 3-Chlorodiphenylamine, is 4.156. This indicates a high degree of lipophilicity. | [6] |

| pKa | Not available. The presence of two amine groups suggests basic character. | General chemical knowledge |

Expert Analysis of Predicted Solubility:

The structure of this compound features a large, non-polar diphenylamine backbone. The presence of the chlorine atom further contributes to its lipophilic nature. The two amino groups are polar and capable of hydrogen bonding. However, the overall molecular architecture is dominated by the non-polar surface area.

Based on the "like dissolves like" principle, we can make the following qualitative predictions:[7][8]

-

High Solubility Expected in: Non-polar to moderately polar aprotic solvents. The large non-polar structure will interact favorably with solvents like toluene, dichloromethane, and ethyl acetate through van der Waals forces.

-

Moderate to Low Solubility Expected in: Polar aprotic solvents such as acetone or acetonitrile.[9] The polarity of these solvents may not be perfectly matched with the largely non-polar solute.

-

Low Solubility Expected in: Polar protic solvents like methanol, ethanol, and especially water. While the amino groups can hydrogen bond with protic solvents, the energy required to break the strong hydrogen bonds within the solvent to accommodate the large non-polar molecule is significant.[10]

-

Very Low Solubility Expected in: Non-polar aliphatic solvents like hexane and cyclohexane. While non-polar, the intermolecular forces in these solvents may not be strong enough to overcome the crystal lattice energy of the solid this compound.

Experimental Determination of Solubility: A Validated Protocol

To overcome the lack of quantitative data, a robust experimental protocol based on the isothermal shake-flask method is presented.[11] This method is considered the gold standard for solubility determination due to its reliability and direct measurement of equilibrium solubility.

Rationale for Method Selection

The isothermal shake-flask method establishes a true thermodynamic equilibrium between the undissolved solid and the saturated solution at a constant temperature. This ensures that the measured solubility is a true representation of the compound's maximum dissolved concentration under the specified conditions. High-Performance Liquid Chromatography (HPLC) is chosen for quantification due to its high specificity, sensitivity, and accuracy in analyzing complex organic molecules.[12]

Experimental Workflow Diagram

The logical flow for the systematic determination of solubility is outlined below.

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology

Materials and Equipment:

-

This compound (as solid)

-

Selected organic solvents (HPLC grade) listed in Table 2

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature orbital shaker/incubator

-

Syringes and 0.22 µm syringe filters (ensure filter compatibility with solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to several vials (e.g., 20 mg to a 4 mL vial). The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.

-

Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation, which would artificially inflate the measured solubility.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically set at 25 °C (room temperature) or 37 °C (physiological temperature).

-

Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is generally recommended. A preliminary time-point study can be conducted to determine the minimum time to reach a plateau in concentration.

-

-

Sampling:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 30 minutes to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility.

-

-

Preparation for Analysis:

-

Accurately perform a serial dilution of the filtered saturated solution with the same solvent to bring the concentration into the linear range of the HPLC calibration curve. The dilution factor must be recorded precisely.

-

-

Quantification of Dissolved Solute (HPLC Method):

-

Mobile Phase: A typical starting point for a reverse-phase separation would be an isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v).[12] The mobile phase should be optimized to achieve good peak shape and retention time.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Scan the UV spectrum of the compound to find the wavelength of maximum absorbance (λmax) for optimal sensitivity. A starting point could be 280 nm.[12]

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards to generate a calibration curve of peak area versus concentration.

-

Analysis: Inject the diluted sample from step 4. Determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the concentration measured by HPLC by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

All experimentally determined solubility data should be summarized in a clear, tabular format for easy comparison.